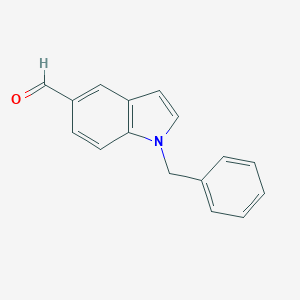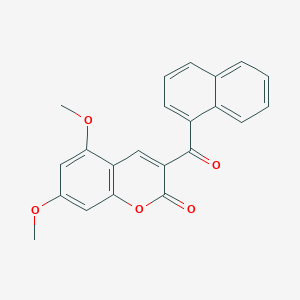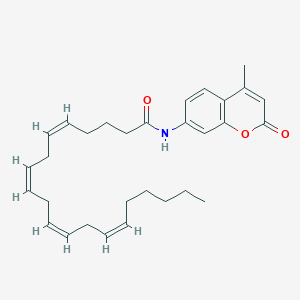
1-benzyl-1H-indole-5-carbaldehyde
Descripción general
Descripción
1-Benzyl-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C16H13NO . It has a molecular weight of 235.28 g/mol.
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indole-5-carbaldehyde consists of a benzyl group attached to the 1-position of an indole ring, with a carbaldehyde group at the 5-position .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Agents
Indole derivatives have also been used in the preparation of anti-inflammatory agents . They have shown potential in reducing inflammation, which is a key factor in many diseases.
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . They have been used in the development of drugs aimed at inhibiting the growth of cancer cells.
Antimicrobial Agents
Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of drugs to combat various bacterial and fungal infections.
Antidiabetic Agents
Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of drugs to manage blood sugar levels.
Multicomponent Reactions (MCRs)
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions, which offer access to complex molecules .
Safety and Hazards
The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .
Mecanismo De Acción
Target of Action
1-Benzyl-1H-indole-5-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.
Mode of Action
The mode of action of 1-Benzyl-1H-indole-5-carbaldehyde involves its interaction with its targets, leading to various changes in cellular processesIndole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the diverse biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular level . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more .
Propiedades
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-indole-5-carbaldehyde | |
CAS RN |
63263-88-7 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1-benzyl-1H-indole-5-carbaldehyde chosen as a starting material in the synthesis of naratriptan?
A1: The research paper highlights the advantageous role of the 1-benzyl group as a protecting group during the multi-step synthesis of naratriptan []. The researchers found that this protecting group facilitated the construction of both the ethanesulfonamide and methylpiperidinyl side chains present in the naratriptan structure. Importantly, the benzyl group could be easily removed in the final step of the synthesis, allowing for efficient production of the target molecule.
Q2: Are there any other known uses of 1-benzyl-1H-indole-5-carbaldehyde in pharmaceutical synthesis?
A2: While the provided research focuses solely on its use in naratriptan synthesis [], 1-benzyl-1H-indole-5-carbaldehyde's structure suggests potential as a building block for other pharmaceutical compounds. The indole core is found in many biologically active molecules, and the aldehyde and benzyl substituents offer versatile handles for further chemical modifications. Further research is needed to explore other potential applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)


![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)




![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)



